3-[(Phenylthio)methyl]piperidine
Description
3-[(Phenylthio)methyl]piperidine is a piperidine derivative characterized by a phenylthio (-SPh) group attached to the piperidine ring via a methylene (-CH2-) linker at the 3-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 |
InChI Key |
HHPWABHMEOWNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl methylating agent. One common method includes the use of phenylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(phenylsulfanyl)methyl]piperidine may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Piperidine derivatives: from reduction.
Functionalized piperidines: from substitution reactions.
Scientific Research Applications
3-[(Phenylsulfanyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring enhances the compound’s ability to cross biological membranes, making it effective in CNS applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine Cores
The following table summarizes key structural and functional differences between 3-[(Phenylthio)methyl]piperidine and related piperidine derivatives:
Key Observations:
- Biological Activity : Phenylthio-containing analogs like Compound 4b exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and cytotoxicity (IC50: 12 µM in MCF-7 cells), suggesting the phenylthio group may contribute to membrane disruption or thiol-mediated redox interactions .
- Receptor Binding: Compound 36’s trifluoromethylphenylthio moiety enhances histamine H3 receptor binding affinity via hydrophobic interactions with transmembrane helix 6, a mechanism distinct from non-sulfur analogs like immepip .
Piperidine Derivatives with Sulfur-Containing Groups
- Natural vs.
Comparison with Pyridine and Heterocyclic Analogs
- 3-(Aminomethyl)pyridine: The aminomethyl group in this pyridine derivative increases water solubility (logP ~0.5) but reduces CNS penetration compared to 3-[(Phenylthio)methyl]piperidine. This highlights the trade-off between hydrophilicity and bioactivity .
Biological Activity
3-[(Phenylthio)methyl]piperidine, also known as 3-(phenylsulfanylmethyl)piperidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of 3-[(Phenylthio)methyl]piperidine is C_{12}H_{17}S, with a molecular weight of 207.34 g/mol. The structure consists of a piperidine ring substituted with a phenylthio group, which enhances its chemical reactivity and biological interactions.
Synthesis Methods:
- Methylation Reaction: The compound can be synthesized through the reaction of piperidine with phenylsulfanyl methylating agents.
- Common Reagents:
- Lithium aluminum hydride for reduction.
- Alkyl halides or acyl chlorides for substitution reactions.
These methods facilitate the efficient production of the compound for further research and industrial applications.
Antimicrobial Properties
Research indicates that 3-[(Phenylthio)methyl]piperidine exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains using standard methods such as broth microdilution.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.10–1.00 μg/mL |
| Escherichia coli | 0.50–2.50 μg/mL |
| Pseudomonas aeruginosa | Notable inhibition at low concentrations |
The compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
The anticancer potential of 3-[(Phenylthio)methyl]piperidine has also been explored. Studies have shown that derivatives of piperidine can inhibit the growth of various cancer cell lines by targeting heat shock proteins (HSP70), which are implicated in chemotherapy resistance.
Case Study: Inhibition of HSP70 Activity
- Cell Lines Tested: HepG2, Huh-7, N87, among others.
- Inhibition Rate: Several derivatives showed inhibition rates exceeding 20%, indicating potential as therapeutic agents against drug-resistant cancers .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| HepG2 | 25 | 54 |
| Huh-7 | 30 | 100 |
| MIA-PaCa-2 | 22 | 69 |
The mechanism by which 3-[(Phenylthio)methyl]piperidine exerts its biological effects involves its interaction with specific molecular targets. The phenylthio group enhances binding affinity to various receptors and enzymes, influencing its pharmacological effects. The piperidine ring facilitates the compound's ability to cross biological membranes, making it particularly effective in central nervous system (CNS) applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
